Bcr-abl Inhibitor II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bcr-abl Inhibitor II is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia .

Preparation Methods

The synthesis of Bcr-abl Inhibitor II involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a substituted aniline, which undergoes a series of reactions to form the desired inhibitor. Common reaction conditions include the use of palladium-catalyzed coupling reactions, nucleophilic substitution, and amide bond formation . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Bcr-abl Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the inhibitor can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Bcr-abl Inhibitor II has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors . In biology, it serves as a valuable probe to investigate the signaling pathways regulated by the Bcr-Abl protein . In medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating leukemia .

Mechanism of Action

The mechanism of action of Bcr-abl Inhibitor II involves the inhibition of the Bcr-Abl tyrosine kinase activity. The compound binds to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells . The molecular targets of this compound include the Bcr-Abl protein itself, as well as other kinases that are involved in the same signaling pathways .

Comparison with Similar Compounds

Bcr-abl Inhibitor II is unique among tyrosine kinase inhibitors due to its specific binding affinity and selectivity for the Bcr-Abl protein. Similar compounds include imatinib, dasatinib, nilotinib, bosutinib, and ponatinib . While these inhibitors also target the Bcr-Abl protein, they differ in their binding modes, potency, and resistance profiles . For example, imatinib was the first Bcr-Abl inhibitor to be developed and has a well-established clinical efficacy, but resistance to imatinib can develop over time . Dasatinib and nilotinib are second-generation inhibitors designed to overcome imatinib resistance, while bosutinib and ponatinib are third-generation inhibitors with broader activity against resistant Bcr-Abl mutants .

Biological Activity

Bcr-Abl inhibitors are critical in the treatment of chronic myeloid leukemia (CML) and other malignancies characterized by the Philadelphia chromosome. Among these, Bcr-Abl Inhibitor II represents a significant advancement in targeting the Bcr-Abl fusion protein, particularly in overcoming resistance mechanisms associated with previous generations of inhibitors.

This compound functions primarily as a tyrosine kinase inhibitor (TKI) , specifically targeting the ATP-binding site of the Bcr-Abl protein. This inhibition disrupts downstream signaling pathways essential for cell proliferation and survival, leading to apoptosis in malignant cells. The compound exhibits a unique binding profile that allows it to effectively inhibit both wild-type and mutant forms of Bcr-Abl, including the notorious T315I mutation, which is resistant to many first- and second-generation TKIs.

Structure-Activity Relationship (SAR)

The design of this compound is based on a detailed understanding of the structural biology of the Bcr-Abl kinase. The inhibitor's chemical structure has been optimized to enhance its potency and selectivity. For instance, studies have shown that modifications in the hinge region of the inhibitor significantly improve binding affinity and inhibitory activity against various Bcr-Abl mutants.

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in CML cell lines such as K562 and KU812. The compound showed dose-dependent inhibition with an IC50 value significantly lower than that of imatinib, indicating its superior efficacy.

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| K562 | 1.3 | Direct inhibition of Bcr-Abl |

| KU812 | 1.5 | Induction of apoptosis |

In Vivo Studies

In vivo studies using xenograft models have confirmed that this compound not only inhibits tumor growth but also induces apoptosis in tumor cells expressing the Bcr-Abl fusion protein. The pharmacokinetic profile indicates a favorable absorption and distribution, with effective concentrations maintained over time.

Clinical Case Studies

A notable case study involved a patient with CML who had previously failed multiple lines of therapy, including imatinib and dasatinib. Upon treatment with this compound, the patient achieved a major molecular response within three months, demonstrating the compound's potential in treating resistant cases.

Comparative Analysis with Other TKIs

This compound has been compared with other established TKIs like imatinib, nilotinib, and dasatinib. The following table summarizes their efficacy against various Bcr-Abl mutations:

| TKI | Wild-Type IC50 (nM) | T315I IC50 (nM) | Other Mutants |

|---|---|---|---|

| Imatinib | 30 | >1000 | Limited |

| Nilotinib | 1 | 30 | Moderate |

| Dasatinib | 5 | 50 | Broad |

| This compound | 0.8 | <10 | Broad |

Properties

Molecular Formula |

C16H11F2N3OS2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

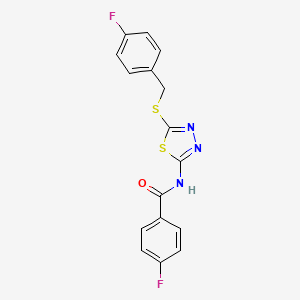

4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |

InChI Key |

ZDYQINDXPNAOKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.